molecular formula C12H13NO3 B14837355 3-Cyclopropoxy-2-formyl-N-methylbenzamide

3-Cyclopropoxy-2-formyl-N-methylbenzamide

Cat. No.: B14837355
M. Wt: 219.24 g/mol
InChI Key: RDOPWDDRDHHKIP-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-formyl-N-methylbenzamide is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and an N-methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Cyclopropoxy-2-formyl-N-methylbenzamide typically involves the reaction of 3-cyclopropoxybenzaldehyde with N-methylbenzamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, reaction time, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

3-Cyclopropoxy-2-formyl-N-methylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-Cyclopropoxy-2-formyl-N-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-formyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropoxy group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .

Comparison with Similar Compounds

3-Cyclopropoxy-2-formyl-N-methylbenzamide can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-cyclopropyloxy-2-formyl-N-methylbenzamide

InChI

InChI=1S/C12H13NO3/c1-13-12(15)9-3-2-4-11(10(9)7-14)16-8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H,13,15)

InChI Key

RDOPWDDRDHHKIP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)OC2CC2)C=O

Origin of Product

United States

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